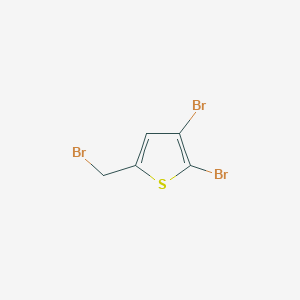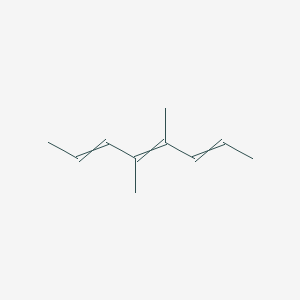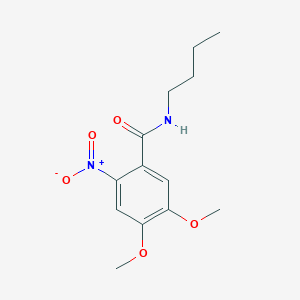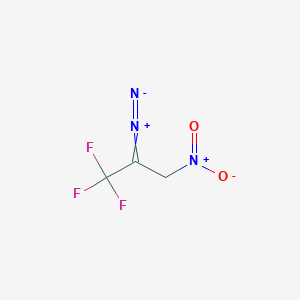![molecular formula C25H28O3 B14299396 1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene CAS No. 114430-45-4](/img/structure/B14299396.png)
1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C19H16O3 It is known for its unique structure, which consists of three benzene rings connected by a central methanetriyl group with oxyethane linkages
Méthodes De Préparation
The synthesis of 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene typically involves the reaction of benzene derivatives with methanetriyl tris(oxyethane) under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Applications De Recherche Scientifique
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene exerts its effects involves its interaction with specific molecular targets. The oxyethane linkages and benzene rings allow for versatile binding and interaction with various biological molecules. This compound can modulate pathways involved in cellular signaling, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene can be compared with similar compounds such as:
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: This compound lacks the ethane linkages, resulting in different chemical properties and reactivity.
1,1’,1’'-[Methoxymethanetriyl]tribenzene: The presence of methoxy groups alters its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
114430-45-4 |
|---|---|
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-[bis(2-phenylethoxy)methoxy]ethylbenzene |
InChI |
InChI=1S/C25H28O3/c1-4-10-22(11-5-1)16-19-26-25(27-20-17-23-12-6-2-7-13-23)28-21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
Clé InChI |
QELVJBZOCOAMTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)


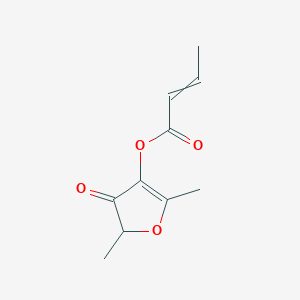
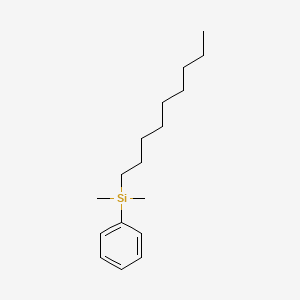
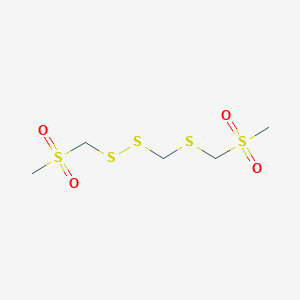
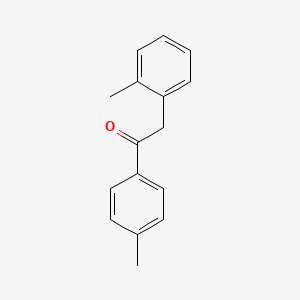
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
